

An In-depth Technical Guide to the Binding Affinity of OD36

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Introduction

OD36 is a macrocyclic small molecule that has been identified as a potent, ATP-competitive inhibitor with significant dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin A type I receptor (ALK2).[1][2] Its high affinity and selectivity make it a valuable tool for researchers in inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). This guide provides a comprehensive overview of **OD36**'s binding characteristics, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Quantitative Data: Binding Affinity and Inhibitory Potency

The binding affinity and inhibitory concentration of **OD36** have been quantified against several key kinase targets. These values underscore its potency and selectivity profile. The data is summarized in the table below.



Target Kinase	Parameter	Value (nM)	Notes
RIPK2	IC50	5.3	Potent inhibition of the primary inflammatory target.[1][2][3]
ALK2 (ACVR1)	Kd	37	Demonstrates strong binding affinity.[1][4][5]
IC50	47	Effective inhibition of wild-type ALK2.[1][4]	
ALK2 (R206H)	IC50	22	Increased potency against the FOP- associated mutant.[1] [4]
ALK1 (ACVRL1)	Kd	90	Shows moderate binding affinity.[1][4]

IC₅₀ (Half-maximal inhibitory concentration) denotes the concentration of **OD36** required to inhibit 50% of the kinase activity. K_d (Dissociation constant) represents the equilibrium constant for the dissociation of the ligand-receptor complex and is a measure of binding affinity.

At a concentration of 100 nM, **OD36** shows minimal activity against a broad panel of 366 other protein kinases, though some inhibitory effect is observed on structurally similar kinases such as SIK2 and ACVR2B, highlighting its overall high selectivity.[6]

Mechanism of Action

OD36 functions as an ATP-competitive inhibitor. As a macrocyclic compound, it is designed to fit into the ATP-binding pocket of the target kinase, effectively blocking the enzyme's ability to bind ATP and phosphorylate its downstream substrates.[1][3] This mechanism has been confirmed through experiments with "gatekeeper" mutant kinases. For instance, a RIPK2 T95M mutation, which sterically hinders the ATP-binding pocket, renders the kinase resistant to inhibition by **OD36**, confirming its mode of action.[7]

Modulated Signaling Pathways

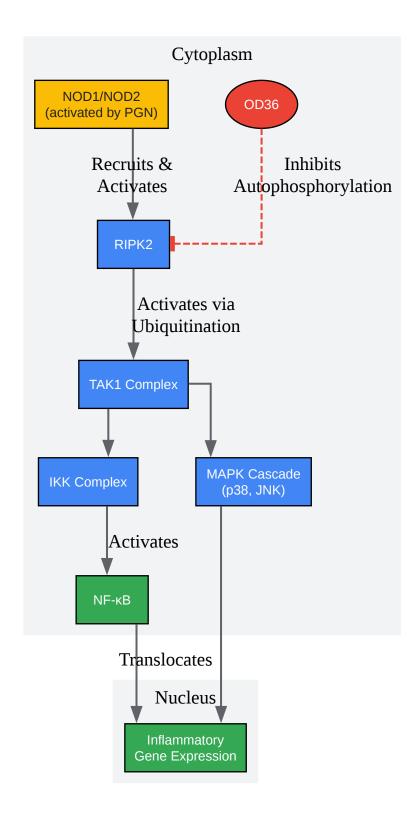


OD36 exerts its biological effects by interrupting key signaling cascades involved in inflammation and osteogenesis.

The NOD-RIPK2 Inflammatory Pathway

RIPK2 is a crucial kinase in the innate immune system, acting downstream of the NOD1 and NOD2 pattern recognition receptors.[8] Upon detection of bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, initiating a cascade that leads to the activation of NF-kB and MAPK pathways and the subsequent production of inflammatory cytokines.[2][3][7] **OD36** blocks the autophosphorylation of RIPK2, thereby preventing these downstream inflammatory signals.[2][7]





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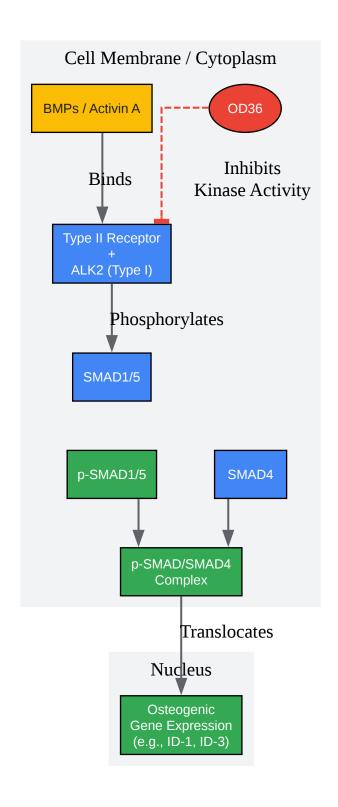
Fig. 1: **OD36** inhibition of the NOD-RIPK2 signaling pathway.



The BMP-ALK2 Osteogenic Pathway

ALK2 is a bone morphogenetic protein (BMP) type I receptor. In physiological conditions, BMP binding triggers ALK2 to phosphorylate downstream effectors, primarily SMAD1 and SMAD5.[1] In FOP, a recurring mutation (R206H) makes ALK2 hypersensitive to the ligand Activin A, leading to aberrant SMAD phosphorylation and ectopic bone formation.[1][4] **OD36** potently inhibits both wild-type and mutant ALK2, blocking SMAD1/5 phosphorylation and preventing osteogenic differentiation.[1][4]





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Fig. 2: OD36 inhibition of the BMP-ALK2-SMAD signaling pathway.

Experimental Protocols



Detailed and rigorous experimental procedures are essential for accurately determining the binding affinity and inhibitory potential of compounds like **OD36**. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical luminescence-based assay to measure the ATP-dependent kinase activity and its inhibition by **OD36**.

Objective: To determine the IC₅₀ value of **OD36** against a target kinase (e.g., RIPK2).

Materials:

- Recombinant human RIPK2 enzyme.
- Kinase substrate (e.g., a generic peptide like AdipoRon).
- ATP (Adenosine Triphosphate).
- **OD36** compound, serially diluted in DMSO.
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
- White, opaque 384-well microplates.
- Plate reader capable of measuring luminescence.

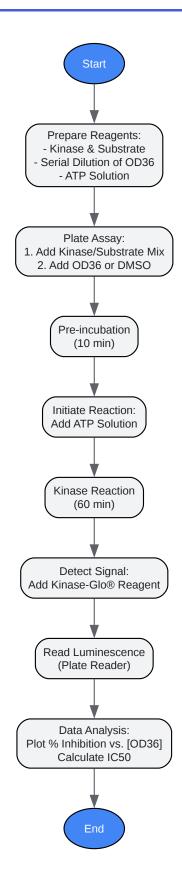
Methodology:

- Compound Preparation: Create a 10-point serial dilution of OD36 in 100% DMSO, starting from 100 μM.
- Assay Setup:
 - Add 5 μL of kinase/substrate mix to each well of a 384-well plate.
 - Add 50 nL of serially diluted OD36 or DMSO (vehicle control) to the respective wells.



- Mix the plate on a shaker for 1 minute and incubate for 10 minutes at room temperature.
- Reaction Initiation: Add 5 μ L of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for the enzyme.
- Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase reaction to proceed.
- · Signal Detection:
 - Add 10 μL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The reagent measures the amount of ATP remaining in the well; lower ATP levels (higher consumption) indicate higher kinase activity.
 - Incubate for 10 minutes to stabilize the signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Convert luminescence readings to percent inhibition relative to DMSO controls.
 - Plot the percent inhibition against the logarithm of the OD36 concentration.
 - Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.





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Fig. 3: General workflow for an in vitro kinase inhibition assay.



Radioligand Binding Assay (K_d Determination)

This protocol outlines a method to determine the equilibrium dissociation constant (K_d) using a competitive binding assay.

Objective: To determine the binding affinity (K_d) of **OD36** for ALK2.

Materials:

- Receptor Source: Cell membranes prepared from cells overexpressing human ALK2.
- Radioligand: A suitable high-affinity radiolabeled ALK2 ligand (e.g., ³H-Dorsomorphin).
- Competitor: Unlabeled OD36.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Non-specific Binding Control: A high concentration (e.g., 10 μM) of a known unlabeled ALK2 inhibitor (e.g., LDN-193189).
- Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) and a liquid scintillation counter.

Methodology:

- Assay Setup: Prepare reaction tubes for total binding, non-specific binding, and competitive binding.
 - Total Binding: Contains membranes, radioligand, and assay buffer.
 - Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled inhibitor.
 - Competitive Binding: Contains membranes, radioligand, and varying concentrations of unlabeled **OD36**.
- Incubation: Add the membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (typically at its K_d), and the appropriate competitor to the tubes. Incubate at



25°C for 90 minutes to reach equilibrium.[9]

- Separation of Bound and Free Ligand: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[9]
- Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to remove any remaining unbound radioligand.[9]
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific CPM from total CPM.
 - Plot the percentage of specific binding against the logarithm of the OD36 competitor concentration.
 - Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to calculate the K_i
 (inhibition constant), which provides an estimate of the K d for OD36.

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